molecular formula C10H11BrO2 B2384605 3-(4-Bromophenyl)-3-methoxyoxetane CAS No. 1838654-25-3

3-(4-Bromophenyl)-3-methoxyoxetane

Cat. No. B2384605
M. Wt: 243.1
InChI Key: WYSLNMIJAZJSNT-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-3-methoxyoxetane is a chemical compound used in scientific research for its unique properties. It is a cyclic ether with a bromine substituent on the phenyl ring and a methoxy group on the oxetane ring. This compound has gained significant attention due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 3-(4-Bromophenyl)-3-methoxyoxetane involves the reaction of 4-bromobenzaldehyde with ethyl diazoacetate to form an intermediate, which is then reacted with methanol and sodium methoxide to yield the final product.

Starting Materials
4-bromobenzaldehyde, ethyl diazoacetate, methanol, sodium methoxide

Reaction
Step 1: 4-bromobenzaldehyde is reacted with ethyl diazoacetate in the presence of a catalyst such as copper powder to form an intermediate diazo compound., Step 2: The intermediate is then reacted with methanol and sodium methoxide to yield 3-(4-Bromophenyl)-3-methoxyoxetane., Step 3: The product is purified using standard techniques such as column chromatography or recrystallization.

Mechanism Of Action

The mechanism of action of 3-(4-Bromophenyl)-3-methoxyoxetane is not fully understood. However, it is believed to act as a reactive intermediate in various chemical reactions, including nucleophilic substitution and ring-opening reactions. This compound has also been shown to interact with biological molecules, such as enzymes and receptors, leading to changes in their activity and function.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-(4-Bromophenyl)-3-methoxyoxetane are still under investigation. However, studies have shown that this compound can inhibit the growth of cancer cells and bacteria, suggesting its potential as a therapeutic agent. It has also been shown to have neuroprotective effects and can enhance cognitive function in animal models.

Advantages And Limitations For Lab Experiments

The advantages of using 3-(4-Bromophenyl)-3-methoxyoxetane in lab experiments include its high purity, stability, and ease of synthesis. This compound can also be easily modified to obtain derivatives with desired properties. However, its limitations include its low solubility in water and limited availability, which can limit its use in certain experiments.

Future Directions

Future research on 3-(4-Bromophenyl)-3-methoxyoxetane should focus on exploring its potential applications in drug discovery and material science. This compound can be further modified to obtain derivatives with improved properties and specificity towards various biological targets. Additionally, its use in the synthesis of functional polymers and materials can be further explored to develop new materials with unique properties.

Scientific Research Applications

3-(4-Bromophenyl)-3-methoxyoxetane has been extensively studied for its potential applications in medicinal chemistry. It has shown promising results as a scaffold for the development of novel drugs targeting various diseases, including cancer, bacterial infections, and neurological disorders. This compound has also been used in material science for the synthesis of functional polymers and materials with unique properties.

properties

IUPAC Name

3-(4-bromophenyl)-3-methoxyoxetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-12-10(6-13-7-10)8-2-4-9(11)5-3-8/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYSLNMIJAZJSNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(COC1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromophenyl)-3-methoxyoxetane

CAS RN

1838654-25-3
Record name 3-(4-bromophenyl)-3-methoxyoxetane
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